molecular formula C8H7NO2 B1588316 2-Hydroxy-5-methoxybenzonitrile CAS No. 39900-63-5

2-Hydroxy-5-methoxybenzonitrile

Cat. No.: B1588316
CAS No.: 39900-63-5
M. Wt: 149.15 g/mol
InChI Key: ZFKRGDMEHBTPFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 . It is a derivative of benzonitrile, featuring both hydroxyl and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

2-Hydroxy-5-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

2-Hydroxy-5-methoxybenzonitrile is primarily used for research purposes . Its future directions could involve further exploration of its properties and potential applications in various fields of chemistry.

Relevant Papers Several papers have cited the use of this compound in their research, including studies published in Nature, Cell Research, Molecular Cancer, and Advanced Functional Materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dihydroxybenzonitrile with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the methoxy group to replace one of the hydroxyl groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methoxy-5-cyanobenzaldehyde.

    Reduction: The nitrile group can be reduced to an amine group, producing 2-hydroxy-5-methoxybenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: 2-Methoxy-5-cyanobenzaldehyde

    Reduction: 2-Hydroxy-5-methoxybenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The compound can also inhibit certain enzymes, leading to the suppression of microbial growth.

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the methoxy group, resulting in different chemical reactivity and applications.

    5-Methoxybenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2,5-Dihydroxybenzonitrile: Contains two hydroxyl groups, making it more reactive in certain chemical reactions.

Uniqueness: 2-Hydroxy-5-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

IUPAC Name

2-hydroxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKRGDMEHBTPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427452
Record name 2-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39900-63-5
Record name 2-Hydroxy-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39900-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39900-63-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-5-methoxybenzaldehyde (4.00 g) in formic acid (30 ml) were added hydroxylamine hydrochloride (2.01 g) and sodium formate (3.22 g) at room temperature and the mixture was refluxed for 2 hours. The reaction mixture was concentrated. the residue was diluted with water and was extracted with t-butyl methyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was washed with a mixture of t-butyl methyl ether and hexane to give the title compound (2.02 g) having the following physical data.
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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